molecular formula C9H8O2 B8704382 4-Hydroxy-2-methylbenzofuran

4-Hydroxy-2-methylbenzofuran

Cat. No.: B8704382
M. Wt: 148.16 g/mol
InChI Key: DXMHWTUWSSJRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy-2-methylbenzofuran is a benzofuran derivative of significant interest in medicinal chemistry and drug discovery research. The benzofuran scaffold is recognized as a privileged structure in pharmacology due to its wide presence in bioactive molecules and natural products . Researchers value this core structure for its remarkable structural modifiability, high bioavailability, and interaction with diverse biological targets . Compounds based on the 2-methylbenzofuran structure have demonstrated a broad spectrum of potential therapeutic activities in scientific studies, making them valuable templates for developing novel therapeutic agents . Studies on closely related analogues highlight their research potential in various areas. For instance, benzofuran derivatives have shown promise in anticancer research, with some compounds exhibiting selective toxicity towards human leukemia cell lines in vitro . Other research avenues include investigating these scaffolds for anti-diabetic applications, where certain derivatives act as potent α-amylase inhibitors, potentially helping to regulate postprandial blood glucose levels . The antioxidant properties of some 3-methylbenzofuran-2-carbohydrazide derivatives have also been explored, as oxidative stress is a key factor in the pathogenesis of diseases like diabetes . Furthermore, the structural similarity to other benzofuran compounds supports its use in foundational research, including computational chemistry studies using Density Functional Theory (DFT) to analyze geometrical parameters, frontier molecular orbitals, and molecular electrostatic potentials . This product is intended for research use by qualified laboratory professionals only. It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. The buyer assumes all responsibility for safe handling and compliance with all local, state, and federal regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H8O2

Molecular Weight

148.16 g/mol

IUPAC Name

2-methyl-1-benzofuran-4-ol

InChI

InChI=1S/C9H8O2/c1-6-5-7-8(10)3-2-4-9(7)11-6/h2-5,10H,1H3

InChI Key

DXMHWTUWSSJRID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2O1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 4 Hydroxy 2 Methylbenzofuran and Substituted Analogues

Catalytic Coupling Reactions

Transition metal-catalyzed coupling reactions have become indispensable tools in organic synthesis, offering powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are central to the construction of complex molecular architectures like the benzofuran (B130515) ring system.

Palladium-Catalyzed Sonogashira Reactions for Benzofuran Core Construction

The Palladium-catalyzed Sonogashira cross-coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, has been effectively adapted for the synthesis of benzofurans. This methodology is frequently employed in a domino or cascade sequence, where the initial cross-coupling is immediately followed by an intramolecular cyclization to construct the benzofuran framework. rsc.orgnih.gov

The typical reaction involves coupling an ortho-iodophenol with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst (such as copper iodide), and a base (like triethylamine). acs.orgnih.gov The process begins with the standard Sonogashira catalytic cycle to produce a 2-alkynylphenol intermediate. This intermediate then undergoes a 5-exo-dig cyclization, where the phenolic oxygen attacks the alkyne, to form the benzofuran ring. nih.gov

Various palladium complexes have been utilized as catalysts, including those with N-heterocyclic carbene (NHC) or mesoionic carbene (MIC) ligands, which offer enhanced stability and catalytic activity compared to traditional phosphine (B1218219) ligands. rsc.orgnih.gov For instance, well-defined palladium PEPPSI (Pyridine Enhanced Precatalyst Preparation Stabilization and Initiation) complexes have been successfully used to synthesize a variety of benzofuran derivatives in moderate to good yields from commercially available 2-iodoarenes and terminal alkynes. rsc.orgnih.gov

The proposed mechanism for this domino reaction is illustrated below:

Sonogashira Coupling: The active Pd(0) species undergoes oxidative addition with the ortho-iodophenol. Subsequent transmetalation with the copper acetylide (formed from the terminal alkyne and Cu(I)) and reductive elimination yields the 2-alkynylphenol intermediate and regenerates the Pd(0) catalyst. nih.gov

Intramolecular Cyclization: The 2-alkynylphenol intermediate, often activated by the base or heat, undergoes an intramolecular nucleophilic attack from the hydroxyl group onto the alkyne, leading to the formation of the benzofuran ring. nih.gov

Table 1: Examples of Palladium-Catalyzed Sonogashira Domino Reactions for Benzofuran Synthesis

Aryl HalideAlkyneCatalyst SystemSolvent/BaseYieldReference
2-IodophenolPhenylacetylenePd(PPh3)2Cl2 / CuIEt3NGood to Excellent acs.orgnih.gov
1-Iodo-2-naphthol1-HeptynePd(II)-PEPPSI ComplexPyridineModerate to Good rsc.org
5-Iodovanillin2-Methyl-3-butyn-2-olPd(OAc)2 / CuI / PPh3N-methylmorpholineNot specified researchgate.net
2-Phenyl-3-iodobenzofuranEthynylferroceneHeterogeneous Pd catalyst / CuIDMF / KOAc83% mdpi.com

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Benzofuran Functionalization

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the functionalization of molecules rather than for the primary construction of the benzofuran core. nih.govnih.gov This reaction creates a stable 1,4-disubstituted 1,2,3-triazole ring by covalently linking a terminal alkyne to an azide (B81097). nih.gov For benzofuran analogues, this means that a benzofuran scaffold bearing either a terminal alkyne or an azide group can be readily conjugated with a variety of other molecules. mdpi.com

The reaction is known for its high efficiency, regioselectivity, mild reaction conditions, and tolerance of a wide range of functional groups. researchgate.net The mechanism involves the formation of a copper(I) acetylide, which then reacts with the azide to form a six-membered copper-containing intermediate. nih.gov This intermediate subsequently rearranges and, upon protonation, releases the triazole product, regenerating the catalyst. nih.gov

This strategy has been employed to synthesize novel ferrocene-benzofuran hybrids. mdpi.com In this approach, an alkynyl moiety is first introduced onto the benzofuran core via a Sonogashira reaction. The resulting alkynyl-benzofuran is then reacted with an azide (e.g., ferrocenylmethylazide) using a copper catalyst to form the triazole-linked hybrid molecule. mdpi.com This demonstrates the utility of CuAAC in creating complex and functionalized benzofuran derivatives from simpler precursors.

Table 2: Functionalization of Benzofuran via CuAAC Reaction

Benzofuran SubstrateReaction PartnerCatalystConditionsProduct TypeReference
Alkynyl-functionalized benzofuranFerrocenylmethylazideCu(I) sourceTypical CuAAC conditionsTriazolyl-ferrocene-benzofuran hybrid mdpi.com
Azide-functionalized benzofuranPhenylacetyleneCu(I) source (e.g., CuBr)Room temperature, neat(4-Phenyl-1H-1,2,3-triazol-1-yl)benzofuran unizar.es
Alkynyl-functionalized benzofuranBenzyl azideCu(II)SO4 / Sodium AscorbateAqueous/organic solvent mixtures(1-Benzyl-1H-1,2,3-triazol-4-yl)benzofuran nih.gov

Gold(III)-Catalyzed Tandem Reactions

Gold catalysts, both Au(I) and Au(III), have emerged as powerful tools for synthesizing complex heterocyclic systems through tandem or cascade reactions. researchgate.net These reactions often involve the activation of alkynes towards nucleophilic attack. A notable example is the gold-catalyzed synthesis of benzofuran derivatives from quinols and alkynyl esters. researchgate.netnih.gov

This process involves a gold-catalyzed intermolecular alkoxylation/Claisen rearrangement/condensation cascade. nih.govresearchgate.net The proposed mechanism initiates with the gold catalyst activating the alkynyl ester, which is then attacked by the hydroxyl group of the quinol (intermolecular alkoxylation). nih.gov This is followed by a sigmatropic Claisen rearrangement and subsequent aromatization and condensation to yield the final benzofuran heterocycle. nih.govnih.gov The use of additives like difluorodiphenylsilane (B1584975) can improve yields by acting as a water-trapping reagent. researchgate.net This one-pot strategy allows for the construction of diverse benzofuran derivatives from readily available starting materials. nih.gov

Cyclization-Based Synthetic Routes

Cyclization reactions, where a linear molecule is converted into a ring, are fundamental to the synthesis of heterocyclic compounds like benzofurans. These strategies can be promoted by heat or involve specific rearrangement reactions to construct the core structure.

Thermal Intramolecular Cyclization Strategies

Thermal intramolecular cyclization is a direct method for forming the benzofuran ring from a suitably substituted precursor. A common strategy involves the cyclization of ortho-alkynylphenols. These precursors, often generated in situ via Sonogashira coupling, can undergo a 5-exo-dig cyclization upon heating to form the benzofuran skeleton. The reaction is driven by the formation of the stable aromatic heterocyclic ring.

Another approach involves a base-promoted intramolecular O-arylation of 2-halobenzyl 2-hydroxyphenyl ketones. While not strictly a thermal cyclization, heat is often applied to drive the reaction to completion. This method provides a transition-metal-free pathway to certain benzofuran-related structures. researchgate.net

Claisen Rearrangement as a Key Step in Benzofuran Formation

The Claisen rearrangement, a rsc.orgrsc.org-sigmatropic rearrangement of an allyl aryl ether or propargyl aryl ether, is a classic and powerful method for carbon-carbon bond formation that has been ingeniously applied to benzofuran synthesis. acs.org In this context, an aryl propargyl ether is heated, often in the presence of an acid or a transition metal catalyst, to initiate the rearrangement. acs.orgcdnsciencepub.com

The reaction proceeds through a concerted mechanism, where the aryl propargyl ether rearranges to form an allenyl cyclohexadienone intermediate. This intermediate is unstable and quickly tautomerizes to an ortho-allenylphenol. The ortho-allenylphenol then undergoes a rapid intramolecular cyclization to furnish the 2-methylbenzofuran (B1664563) ring system. cdnsciencepub.com

The versatility of this reaction allows for the synthesis of complex, fused heterocyclic systems. For example, the Claisen rearrangement of 1,4-bis(aryloxy)-2-butynes can lead to the formation of benzofuro[3,2-c]benzopyrans and benzofuro[3,2-b]benzofurans. acs.orgcdnsciencepub.com The reaction can be influenced by the presence of acid catalysts, which can accelerate the rearrangement and affect the product distribution. acs.org

Table 3: Summary of Claisen Rearrangement in Benzofuran Synthesis

Starting MaterialKey IntermediateConditionsFinal Product TypeReference
Aryl Propargyl Etherortho-AllenylphenolThermal (heating)2-Methylbenzofuran cdnsciencepub.com
1,4-bis(m-methoxyphenoxy)-2-butyneChromene derivativeThermal, with or without acid catalystBenzofurobenzofuran acs.orgcdnsciencepub.com
Quinol and Alkynyl EsterIntermediate from alkoxylationGold catalyst (e.g., JohnPhosAuCl/AgNTf2)Substituted Benzofuran researchgate.net

Intramolecular Condensation of Arylalkynyl Ethers

The intramolecular cyclization of aryl propargyl ethers represents a direct and atom-economical approach to the benzofuran nucleus. researchgate.net This strategy relies on the construction of an ether linkage between a phenolic precursor and a propargyl moiety, followed by a ring-closing reaction. The nature of the substituents on both the aryl ring and the alkyne terminus, as well as the reaction conditions, dictates the course and efficiency of the cyclization.

Base-mediated intramolecular cyclization is a common approach. For instance, the treatment of (2-propargyl ether) arylimines with a base such as potassium tert-butoxide in an appropriate solvent like THF can smoothly afford 3-aminobenzofurans under mild conditions. researchgate.net The reaction proceeds through the deprotonation of a suitable position on the aryl ring or an activated methylene (B1212753) group, followed by nucleophilic attack on the alkyne, leading to the formation of the furan (B31954) ring. The choice of base and solvent system is critical and can influence the regioselectivity of the cyclization, particularly in cases where multiple cyclization pathways are possible. researchgate.net

The substitution pattern of the aryl propargyl ether precursor plays a significant role in the cyclization. Ortho-halo substituted aryl propargyl ethers can undergo cyclization through transition-metal-catalyzed processes, such as Sonogashira coupling followed by intramolecular annulation. For ortho-unsubstituted aryl propargyl ethers, cyclization can be initiated by various means, including acid or base catalysis, or thermal activation. The mechanistic pathways for these transformations are diverse and can involve sigmatropic rearrangements, electrophilic cyclizations, or radical processes, depending on the specific substrates and reagents employed. researchgate.net

A notable example involves the cesium fluoride-mediated Claisen rearrangement for the construction of a 2-methylbenzofuran ring system. This method highlights the versatility of rearrangement reactions in concert with cyclization to build complex benzofuran structures from relatively simple starting materials.

Table 1: Conditions for Base-Mediated Intramolecular Cyclization of Aryl Propargyl Ether Derivatives

Precursor TypeBaseSolventTemperatureProduct Type
(2-Propargyl ether) aryliminesPotassium tert-butoxideTHFRoom Temperature3-Aminobenzofurans researchgate.net
(2-Alkynylphenyl) propargyl ethersPotassium tert-butoxideTHFRoom Temperature3-Benzyl-2-alkynylbenzofurans researchgate.net
(2-Alkynylphenyl) propargyl ethersPotassium tert-butoxideDMF60 °C12H-Benzo[b]benzofurans researchgate.net

Photolytic Cyclization Approaches for Benzofurans

Photochemical methods offer a unique avenue for the synthesis of benzofurans, often proceeding under mild conditions and with high degrees of selectivity. These reactions utilize light energy to generate highly reactive intermediates that can undergo subsequent cyclization to form the benzofuran ring system.

A key example of this approach is the photolysis of α-aryloxy ketones. rsc.org Irradiation of aryloxy-ketones of the general structure ArO·CHR¹·COR² (where R¹ can be hydrogen, alkyl, or phenyl, and R² can be alkyl or phenyl) in a solvent such as methanol (B129727) leads to the fission of the C–OAr bond. This process generates a phenoxy radical and a ketyl radical. Subsequent intramolecular recombination of these radical species at the ortho position of the aromatic ring, followed by cyclization and aromatization, yields substituted benzofurans. rsc.org This method provides a valuable route to benzofurans that may also be synthesized through the acid-catalyzed cyclization of the same α-aryloxy ketone precursors in polyphosphoric or sulfuric acid. rsc.org

The efficiency and outcome of the photolytic cyclization can be influenced by the structure of the starting aryloxy-ketone and the reaction conditions, including the solvent and the wavelength of light used for irradiation. In some instances, competing reactions such as the formation of dimethyl acetals may be observed when the irradiation is carried out in methanol. rsc.org

Table 2: Products from the Photolysis of α-Aryloxy-ketones in Methanol

Starting Material (ArO·CHR¹·COR²)Major Products
General α-aryloxy-ketoneSubstituted benzofuran, Phenol (B47542) (ArOH), Ketone (R¹CH₂·COR²) rsc.org
Specific α-aryloxy-ketonesCorresponding dimethyl acetal (B89532) [ArO·CHR¹·C(OMe)₂R²] rsc.org

Acid-Catalyzed Ring Construction Methods

Acid-catalyzed cyclization reactions are a cornerstone in the synthesis of benzofurans, providing a powerful tool for the construction of the heterocyclic ring from a variety of acyclic precursors. These methods typically involve the generation of an electrophilic center that undergoes an intramolecular electrophilic aromatic substitution reaction.

A widely used strategy is the cyclodehydration of α-aryloxy ketones. This reaction can be effectively promoted by strong acids such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). researchgate.net The acid protonates the carbonyl oxygen of the α-aryloxy ketone, enhancing the electrophilicity of the carbonyl carbon. Subsequent intramolecular attack by the electron-rich aromatic ring, followed by dehydration, leads to the formation of the benzofuran ring. This method is versatile and can be used to prepare a range of 3-substituted and 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones. researchgate.net

Another important acid-catalyzed approach is the cyclization of 1,1-dimethoxy-2-phenoxyalkanes. In this case, the acid catalyzes the elimination of methanol to generate a reactive oxonium ion intermediate. Intramolecular electrophilic attack of this intermediate onto the aromatic ring, followed by elimination of a second molecule of methanol, affords the corresponding 2-alkylbenzofuran. researchgate.net The choice of acid catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Table 3: Acid Catalysts for Benzofuran Synthesis

PrecursorAcid CatalystProduct TypeReference
α-Phenoxy ketonesEaton's reagent (P₂O₅/MeSO₃H)3-Substituted or 2,3-disubstituted benzofurans researchgate.net
1,1-Dimethoxy-2-phenoxyalkanesPolyphosphoric Acid (PPA)2-Alkylbenzofurans researchgate.net
α-Aryloxyaryl ketonesBBl₃, pTSA, Bi(OTf)₃, Ga(OTf)₃Multisubstituted benzofurans nih.gov

Intramolecular Friedel–Crafts Reactions

Intramolecular Friedel-Crafts reactions are a powerful class of reactions for the formation of cyclic systems, and they have been successfully applied to the synthesis of benzofuran precursors. The reaction involves the acylation or alkylation of an aromatic ring by an electrophilic center that is tethered to the ring, leading to the formation of a new ring. masterorganicchemistry.com

In the context of benzofuran synthesis, intramolecular Friedel-Crafts acylation is particularly relevant. This reaction is typically used to construct a cyclic ketone, which can then be further elaborated to the benzofuran ring. For example, an α-aryloxyaryl ketone can be prepared and then subjected to intramolecular Friedel-Crafts acylation. nih.gov The reaction is usually catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), or a strong protic acid. The Lewis acid coordinates to the carbonyl oxygen of the acyl group, generating a highly electrophilic acylium ion. This acylium ion is then attacked by the tethered aromatic ring in an intramolecular electrophilic aromatic substitution reaction to form a cyclic ketone. This ketone can then be converted to the benzofuran through subsequent reduction and dehydration steps.

The success of the intramolecular Friedel-Crafts acylation depends on several factors, including the length of the tether connecting the acyl group to the aromatic ring and the nature of the substituents on the aromatic ring. The reaction is generally most effective for the formation of five- and six-membered rings. masterorganicchemistry.com

Table 4: Catalysts for Intramolecular Friedel-Crafts Acylation in Benzofuran Synthesis

Precursor TypeCatalystIntermediate ProductFinal ProductReference
α-Aryloxyaryl ketonesLewis Acids (e.g., AlCl₃)Cyclic ketoneMultisubstituted benzofuran nih.gov
Benzyl Meldrum's acidsMetal trifluoromethanesulfonates1-IndanoneSubstituted benzofuran (after further steps) uwaterloo.ca

Reductive and Oxidative Approaches

Reductive and oxidative strategies provide alternative pathways for the construction of the benzofuran skeleton, often involving unique bond-forming disconnections compared to condensation-based methods.

McMurry Reaction Protocols for Benzofuran Synthesis

The McMurry reaction is a powerful reductive coupling method that forms an alkene from two carbonyl groups, typically ketones or aldehydes, using a low-valent titanium reagent. wikipedia.orgnih.gov This reaction can be performed in an intramolecular fashion to construct cyclic systems, including those that can serve as precursors to benzofurans.

The mechanism of the McMurry reaction is generally understood to occur in two main steps. First, single-electron transfer from the low-valent titanium species to the carbonyl groups generates ketyl radical anions. These radicals then dimerize to form a titanium pinacolate intermediate. In the second step, deoxygenation of the pinacolate by the oxophilic titanium reagent yields the final alkene product. wikipedia.orgorganic-chemistry.org

For the synthesis of benzofuran-related structures, an appropriately substituted precursor containing two carbonyl groups can be designed to undergo intramolecular McMurry coupling. For example, a diketone where the two carbonyls are positioned to form a five- or six-membered ring upon coupling can be utilized. While not a direct synthesis of the aromatic benzofuran, the resulting cyclic alkene or dihydrobenzofuran derivative can be subsequently aromatized to yield the desired benzofuran. The reaction is particularly useful for the synthesis of sterically hindered or strained ring systems. alfa-chemistry.com

Table 5: Key Steps in the McMurry Reaction

StepDescriptionIntermediate/Product
1Reductive coupling of carbonylsTitanium pinacolate wikipedia.org
2DeoxygenationAlkene wikipedia.org

Oxidative Dimerization for Benzofuran Skeleton Formation

Oxidative coupling reactions provide a powerful and increasingly popular method for the construction of the benzofuran skeleton. These reactions often proceed via C-H activation and C-O or C-C bond formation, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. While not strictly a "dimerization" in all cases, these oxidative annulations effectively join two precursor molecules or different parts of the same molecule to build the benzofuran ring.

A prominent example is the copper-mediated oxidative annulation of phenols and unactivated internal alkynes. rsc.orgresearchgate.net In this process, a copper catalyst facilitates the coupling of the phenol and alkyne, leading to the formation of the benzofuran ring. Mechanistic studies suggest a pathway involving reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and subsequent cyclization. This method is advantageous as it utilizes readily available phenols as starting materials. rsc.org

Another approach involves the oxidative cyclization of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes. rsc.org Using an oxidant such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ), these precursors can be converted into a mixture of the corresponding benzofuran and 2,3-dihydrobenzofuran (B1216630) derivatives. The reaction proceeds through the oxidation of the phenolic moieties, which initiates the cyclization process to form the furan ring. The degree of oxidation can be controlled by the stoichiometry of the oxidant used. rsc.org

Table 6: Oxidative Methods for Benzofuran Synthesis

PrecursorsReagent/CatalystProduct TypeReference
Phenols and internal alkynesCopper catalystSubstituted benzofurans rsc.orgresearchgate.net
1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanesDDQ2-Arylbenzofurans and 2,3-dihydro-2-arylbenzofurans rsc.org

Specialized Name Reactions for Benzofuran Synthesis

The construction of the benzofuran ring system can be achieved through various classical and modern synthetic reactions. Named reactions, in particular, offer reliable and well-studied pathways to this important heterocyclic motif.

Perkin Benzofuran Synthesis

The Perkin rearrangement, first reported by William Henry Perkin in 1870, is a significant reaction for synthesizing benzofurans from coumarin (B35378) precursors. wikipedia.org This reaction specifically involves the ring contraction of a 2-halocoumarin in the presence of a hydroxide (B78521) base to yield a benzofuran. wikipedia.org The synthesis of benzofuran-2-carboxylic acids is a common application of this method. nih.gov

The generally accepted mechanism begins with a base-catalyzed cleavage of the lactone ring in the 3-halocoumarin. nih.gov This initial step forms a dianion of an (E)-2-halo-3-(2-hydroxyphenyl)acrylic acid intermediate. Following this, an intramolecular nucleophilic attack by the phenoxide anion on the vinyl halide center leads to the formation of the benzofuran-2-carboxylic acid product. nih.gov While this is the proposed pathway, it does not fully account for the activation required for the SN reaction at the vinyl halide position. nih.gov

Microwave-assisted conditions have been shown to significantly expedite the Perkin rearrangement, reducing reaction times while achieving high yields of the desired benzofuran-2-carboxylic acid derivatives. nih.gov

Table 1: Comparison of Conventional vs. Microwave-Assisted Perkin Rearrangement

Parameter Conventional Method Microwave-Assisted Method
Reactant 3-Bromocoumarins 3-Bromocoumarins
Reagents Base (e.g., NaOH) in Ethanol/Methanol Base (e.g., NaOH) in Ethanol/Methanol
Conditions Reflux 250W, 80 °C
Reaction Time ~3 hours ~5 minutes
Yield Quantitative High to Quantitative

Data synthesized from research on Perkin rearrangements. nih.gov

To apply this synthesis for a compound like 4-hydroxy-2-methylbenzofuran, one would need to start with a correspondingly substituted 3-halocoumarin, such as a 3-bromo-7-hydroxy-4-methylcoumarin, which upon rearrangement and subsequent decarboxylation would yield the target molecule.

Nenitzescu Reaction for Substituted Benzofurans

While the Nenitzescu reaction is most famously known for the synthesis of 5-hydroxyindole (B134679) derivatives from benzoquinones and β-aminocrotonic esters, its principles can be adapted for the synthesis of substituted benzofurans. wikipedia.org The reaction's core mechanism involves a Michael addition followed by a nucleophilic attack and an elimination. wikipedia.org

In a variation applicable to benzofuran synthesis, an enamine condenses with a quinone to form benzofuran derivatives. For instance, the reaction between the piperidine (B6355638) enamine of 3-oxocaprolactam and quinones has been shown to produce complex benzofuro[2,3-c]azepine adducts. rsc.org This demonstrates the utility of the Nenitzescu condensation pathway in generating hydroxy-substituted benzofuran cores.

The synthesis of this compound via a Nenitzescu-type approach would theoretically involve the reaction of a suitable benzoquinone with an enamine derived from a β-keto ester or equivalent that can provide the 2-methyl substituent. The reaction is typically performed in polar solvents to achieve optimal results. wikipedia.org

Table 2: Key Components in Nenitzescu-type Benzofuran Synthesis

Component Role Example for this compound Synthesis
Quinone Provides the benzene (B151609) ring and hydroxyl group 1,4-Benzoquinone
Enamine Provides the furan ring components An enamine of a β-dicarbonyl compound like ethyl 3-aminocrotonate
Solvent Medium for reaction Polar solvents (e.g., Acetic Acid, Ethanol)

Based on the general principles of the Nenitzescu reaction. wikipedia.orgrsc.org

Chemodivergent Transformations for Benzofuran Core Modification

Beyond the de novo synthesis of the benzofuran ring, modern strategies focus on the modification of the core structure itself. Chemodivergent reactions are particularly powerful as they allow for the transformation of a single starting material into different products by slightly altering reaction conditions.

A recently developed method allows for a chemodivergent C-to-N atom swap in the benzofuran core, transforming 3-substituted benzofurans into either benzoxazoles or benzisoxazoles. nih.govrsc.org This skeletal editing provides rapid access to novel chemical space without resorting to a complete re-synthesis. nih.gov

The transformation is a one-pot process that proceeds through a cascade of reactions:

Photo-mediated Oxidative Cleavage: The benzofuran ring is opened oxidatively.

Oxime or Imine Formation: The intermediate reacts to form an oxime or imine.

Cyclization: The final heterocyclic ring is formed. nih.govrsc.org

This methodology highlights a sophisticated approach to molecular editing, where the innate reactivity of the benzofuran scaffold is leveraged to create different heterocyclic systems. nih.gov Although this specific example results in a different heterocycle, the principle of chemodivergent, photo-mediated ring-opening and closing cascades represents a frontier in modifying complex cores like that of this compound to generate diverse analogues.

To the user,

Following a comprehensive and diligent search of indexed scientific literature, chemical databases, and supplier information, we were unable to locate the specific spectroscopic data required to generate the requested article on This compound .

The search for experimental data pertaining to ¹H NMR, ¹³C NMR, COSY, NOESY, ESI-MS, HRMS, and vibrational spectroscopy for this exact compound did not yield discrete data sets such as chemical shifts, mass-to-charge ratios, or vibrational frequencies.

Our research frequently identified data for closely related isomers and derivatives, such as:

6-Hydroxy-2-methylbenzofuran-4-carboxylic acid researchgate.netresearchgate.net

Methyl this compound-6-carboxylate bldpharm.com

2-(4-hydroxyphenyl)-3-methylbenzofuran unimi.it

2-Methylbenzofuran (lacking the hydroxyl group)

However, your instructions specified a focus solely on "this compound" and to strictly exclude information that falls outside this scope. To maintain scientific accuracy and adhere to your explicit requirements, we cannot use data from these other compounds to populate the article.

Therefore, due to the absence of the necessary published and indexed experimental data for "this compound," we are unable to generate the comprehensive and scientifically accurate article as outlined.

Comprehensive Spectroscopic and Structural Elucidation Techniques for 4 Hydroxy 2 Methylbenzofuran

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

No experimental FT-IR data for 4-Hydroxy-2-methylbenzofuran could be located. A detailed analysis of its characteristic vibrational modes is therefore not possible.

Crystallographic Analysis

Single-Crystal X-ray Diffraction for Definitive Molecular Structure Determination and Stereochemical Elucidation

No published single-crystal X-ray diffraction studies for this compound were found. Consequently, definitive data on its crystal system, space group, unit cell dimensions, and intramolecular bonding parameters are not available.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Specific UV-Vis absorption maxima (λmax) and corresponding data on the electronic transitions for this compound have not been reported in the searched literature.

Computational and Theoretical Chemistry Studies of 4 Hydroxy 2 Methylbenzofuran and Analogues

Density Functional Theory (DFT) Applications

DFT is a highly successful computational quantum chemistry approach that accurately calculates a variety of properties for chemical, physical, and biological systems. Its application to benzofuran (B130515) derivatives allows for a detailed exploration of their electronic and structural characteristics. rsc.org

Molecular Geometry Optimization and Conformational Analysis

The first step in most computational studies is geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms corresponding to the lowest energy on the potential energy surface. For benzofuran derivatives, methods like DFT with various functionals (e.g., B3LYP, GGA-PBE) and basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) are employed to calculate the most stable molecular structure. rsc.org The resulting optimized geometries provide key parameters such as bond lengths, bond angles, and dihedral angles. These calculated values are often in good agreement with experimental data obtained from techniques like X-ray crystallography. For instance, studies on 2-phenylbenzofuran (B156813) have shown that the molecule exhibits a pseudo-planar geometry.

Conformational analysis involves studying the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. By calculating the total energy of different conformers, researchers can identify the most stable (lowest energy) conformation. For a complex analogue, 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP), DFT calculations revealed the most stable conformer by analyzing the variation of dihedral angles within the molecule. rsc.org The aromatic nature of the benzofuran ring system generally confers significant rigidity and planarity to the structure. unimi.it

Table 1: Selected Optimized Geometrical Parameters for the Benzofuran Analogue HMBPP using B3LYP/6-311++G(d,p)

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C2-C31.37
C3-C3a1.44
C7a-C21.41
O1-C21.35
O1-C7a1.38
Bond Angles (º) C2-O1-C7a105.7
O1-C2-C3111.4
C2-C3-C3a106.8
C4-C5-C6120.1
Dihedral Angles (º) C3-C3a-C4-C5179.8
C5-C6-C7-C7a0.10

Data sourced from a computational study on 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP). rsc.org

Electronic Structure Analysis (Frontier Molecular Orbitals: HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of molecules. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. nih.gov

A small HOMO-LUMO gap indicates that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the ground state. nih.gov This facilitates intramolecular charge transfer, a property that is important in materials chemistry. DFT calculations are widely used to determine the energies of these frontier orbitals and the resulting energy gap. semanticscholar.org

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Benzofuran Analogues (in eV)

CompoundEHOMOELUMOEnergy Gap (ΔE)
HMBPP-5.79-2.213.58
Reactant Analogue 1-6.89-3.513.38
Reactant Analogue 2-5.21-0.994.22

Data sourced from a computational study on 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP) and its reactants. semanticscholar.org

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

DFT calculations are a powerful tool for predicting and interpreting various types of spectra.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a well-established application of DFT, often utilizing the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov These calculations can aid significantly in the structural elucidation and assignment of NMR peaks for complex organic molecules. nih.govliverpool.ac.uk Theoretical chemical shift values are typically determined and then compared with experimental data, often showing a high degree of correlation after applying a linear scaling approach. rsc.orgnih.gov

Vibrational Frequencies: Theoretical calculations of vibrational spectra (FT-IR and Raman) are performed to understand the normal modes of vibration of a molecule. researchgate.netnih.gov DFT methods can compute harmonic vibrational frequencies, which are systematically higher than experimental frequencies due to the neglect of anharmonicity. rsc.org To correct for this, calculated wavenumbers are often scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals), leading to excellent agreement with experimental data and aiding in the precise assignment of vibrational bands. rsc.orgnih.gov

UV-Vis Absorption: The electronic absorption spectra of molecules are predicted using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comresearchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, along with the oscillator strength (f), which indicates the intensity of the absorption band. semanticscholar.orgrsc.org The calculations can identify the specific molecular orbitals involved in the electronic transitions (e.g., HOMO→LUMO). rsc.org The inclusion of solvent effects, often using a Polarizable Continuum Model (PCM), is crucial for achieving good agreement between theoretical and experimental UV-Vis spectra. nih.gov

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for the Benzofuran Analogue HMBPP

ParameterMethodCalculated ValueExperimental Value
¹³C NMR (ppm) B3LYP/6-311++G(d,p)15.9 (C28)16.0
156.8 (C25)155.4
161.9 (C27)160.5
Vibrational Frequencies (cm⁻¹) B3LYP/6-311++G(d,p) (scaled)3455 (O-H scissoring)3425
3175 (N-H symmetric stretch)3125
UV-Vis λmax (nm) in Cyclohexane TD-DFT (B3LYP)298 (f=0.231)355
(Transition)HOMO → LUMO-

Data sourced from a computational study on 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP). semanticscholar.orgrsc.org

Local Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Mulliken Atomic Charges: This analysis distributes the total molecular charge among individual atoms, indicating electron-rich (negative charge) and electron-poor (positive charge) sites. semanticscholar.org

Molecular Electrostatic Potential (MEP): The MEP maps the electrostatic potential onto the electron density surface. It visually identifies electron-rich regions (negative potential, red/yellow), which are prone to electrophilic attack, and electron-poor regions (positive potential, blue), which are susceptible to nucleophilic attack. rsc.org

Fukui Functions: These functions quantify the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying the most electrophilic and nucleophilic sites in the molecule.

These descriptors are invaluable for predicting the regioselectivity of chemical reactions. For instance, in a study of a complex benzofuran derivative, local reactivity descriptors correctly supported the high reactivity of a specific carbon atom (C7) for nucleophilic attack. semanticscholar.org

Thermodynamic Stability and Reaction Energetics

DFT calculations can accurately predict the thermodynamic properties of molecules, such as total energy, enthalpy, and Gibbs free energy. semanticscholar.org By comparing these calculated values for different isomers or reaction products, their relative thermodynamic stabilities can be determined. rsc.org For example, computational results for the synthesis of the HMBPP analogue showed that the actual product formed (compound 3) was more stable by over 5 kcal/mol than another potential, but unformed, product (compound 4). semanticscholar.org These calculations are also crucial for studying reaction mechanisms, allowing for the determination of activation energies and reaction enthalpies, which helps to elucidate the most favorable reaction pathway. semanticscholar.orgresearchgate.net

Table 4: Calculated Global Reactivity and Thermodynamic Parameters for HMBPP and a Less Stable Isomer (in eV)

ParameterHMBPP (Product 3)Isomer (Product 4)
Total Energy-32003.55-32003.32
Chemical Hardness (η)1.791.86
Electrophilicity Index (ω)4.163.93
Conclusion More Stable, More ReactiveLess Stable, Less Reactive

Data sourced from a computational study on 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b]pyridine (HMBPP). semanticscholar.org

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To investigate phenomena related to the interaction of molecules with light, such as absorption and fluorescence, an extension of DFT that accounts for time-dependence is required. researchgate.net Time-Dependent Density Functional Theory (TD-DFT) has become the most widely used method for studying the properties of electronically excited states due to its favorable balance of computational cost and accuracy. rsc.orgchemrxiv.org

TD-DFT is primarily used to calculate vertical excitation energies, which correspond to the maxima in UV-Vis absorption spectra. researchgate.net However, its utility extends further, enabling the calculation of other critical excited-state properties, including:

Excited-State Geometries: Molecules can have different equilibrium geometries in their excited states compared to their ground state. TD-DFT can perform geometry optimizations on excited-state potential energy surfaces to determine these structures. researchgate.net

Excited-State Dipole Moments: The charge distribution, and therefore the dipole moment, of a molecule can change significantly upon electronic excitation. TD-DFT can calculate these changes, which are important for understanding solvatochromic effects and charge-transfer processes. researchgate.net

Fluorescence Energies: By optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state, TD-DFT can predict fluorescence emission energies.

These calculations provide molecular-level insights into the photophysical and photochemical behavior of molecules, explaining properties like photosensitivity and informing the design of new materials for optical applications. chemrxiv.orgnih.gov For example, TD-DFT analysis can assign a specific UV absorption band to a charge-transfer excitation between different parts of a molecule, pinpointing a structural contributor to photoreactivity. nih.gov

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Delocalization

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecular system. It provides a localized, Lewis-like picture of bonding, lone pairs, and antibonding orbitals, which is invaluable for understanding chemical structure and reactivity. wisc.eduuba.ar The analysis of 4-hydroxy-2-methylbenzofuran and its analogues via NBO reveals significant insights into intramolecular and intermolecular interactions, charge delocalization, and the stability of the molecular structure.

The core of NBO analysis lies in examining the donor-acceptor interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization, also known as hyperconjugation. nih.govtaylorandfrancis.commaterialsciencejournal.org For a molecule like this compound, key interactions involve the lone pairs of the oxygen atoms (both in the furan (B31954) ring and the hydroxyl group) and the π-electrons of the aromatic system.

Key NBO Interactions in Benzofuran Analogues:

Hyperconjugative Interactions: The analysis reveals stabilization energies arising from the overlap between occupied and unoccupied orbitals. For instance, in substituted benzofurans, interactions between the lone pairs of substituents (like Cl) and the π*(C–C) orbitals of the ring lead to intramolecular charge transfer (ICT) and stabilization. materialsciencejournal.org Similarly, the methyl group in this compound can participate in hyperconjugation.

Intermolecular Hydrogen Bonding: NBO analysis is particularly effective in characterizing hydrogen bonds. uba.arnih.gov The interaction between a lone pair (n) on an acceptor atom (like the oxygen in the hydroxyl group or the furan ring) and the antibonding σ* orbital of a donor X-H bond (where X is an electronegative atom) is a hallmark of hydrogen bonding. nih.gov This analysis can quantify the stabilization energy of such bonds, confirming their presence and strength in dimers or solvated complexes of this compound. For example, studies on similar heterocyclic systems confirm the formation of strong N—H⋯O and weaker C—H⋯O intermolecular hydrogen bonds, which stabilize the crystal structure. nih.gov

The table below summarizes typical donor-acceptor interactions and their stabilization energies found in analyses of related heterocyclic molecules, which would be analogous to those in this compound.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP(O) of Hydroxylπ(C=C) of Benzene (B151609) RingHighIntramolecular Charge Transfer
LP(O) of Furanπ(C=C) of Benzene RingModerateResonance/Delocalization
σ(C-H) of Methylσ(C-C) of Furan RingLowHyperconjugation
LP(O) of one moleculeσ(O-H) of another moleculeModerate-HighIntermolecular Hydrogen Bond

Note: The E(2) values are qualitative and depend on the specific molecular environment and computational level of theory.

Investigation of Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, making them crucial for applications in optoelectronics, optical data storage, and frequency conversion. mdpi.comnih.gov Organic molecules, particularly those with extended π-conjugated systems and electron-donating/accepting groups, are of great interest for their potentially large NLO responses. nih.govresearchgate.net Computational chemistry provides essential tools for predicting and understanding the NLO properties of molecules like this compound.

The NLO response is primarily characterized by the first hyperpolarizability (β) and the second hyperpolarizability (γ). A high β value is indicative of a strong second-harmonic generation (SHG) response. For this compound, the presence of the π-conjugated benzofuran core, the electron-donating hydroxyl (-OH) group, and the weakly donating methyl (-CH₃) group creates an intramolecular charge-transfer system that is favorable for NLO activity.

Theoretical studies on benzofuran derivatives have shown a clear correlation between chemical structure and NLO properties. researchgate.net Key findings from computational studies on analogous systems include:

Donor-Acceptor Framework: The magnitude of the hyperpolarizability is strongly influenced by the presence of electron-donating groups (D) and electron-accepting groups (A) connected by a π-conjugated bridge (D-π-A). doi.org In this compound, the hydroxyl group acts as a donor. The NLO response could be significantly enhanced by introducing a strong electron-accepting group elsewhere on the molecule.

Effect of Conjugation: Extending the π-conjugated system, for instance by using bifuran bridges, has been shown to increase hyperpolarizability. researchgate.net

Computational Methods: The time-dependent Hartree–Fock (TDHF) method is commonly used to calculate the first (β) and second (γ) hyperpolarizabilities. researchgate.net Density Functional Theory (DFT) calculations are also employed to determine NLO properties, often showing good agreement with experimental results for similar organic compounds. doi.org

The table below presents hypothetical and comparative NLO data based on findings for various benzofuran and heterocyclic derivatives.

Compound/SystemKey Structural FeaturesFirst Hyperpolarizability (β)
Benzofuran CoreBasic π-systemLow
Donor-Substituted Benzofuran (e.g., with -NH₂)D-π systemModerate
Acceptor-Substituted Benzofuran (e.g., with -NO₂)A-π systemModerate
D-π-A Benzofuran DerivativePush-pull systemHigh
This compoundD-π system (hydroxyl donor)Expected to be Moderate

Note: The hyperpolarizability values are qualitative. Actual values would require specific quantum chemical calculations.

Studies on similar structures like 2-hydroxybenzophenone derivatives have demonstrated that the keto form, which possesses a strong D-π-A character, exhibits superior NLO properties compared to the enol form. doi.org This highlights the sensitivity of NLO response to subtle structural and electronic factors.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. proquest.com This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates with their biological targets. researchgate.netresearchgate.net Benzofuran derivatives are known to possess a wide range of biological activities, and molecular docking studies have been crucial in elucidating their mechanisms of action. nih.gov

While specific docking studies for this compound are not widely reported, numerous studies on its analogues provide a clear framework for how this molecule might interact with various protein targets. The benzofuran scaffold is a common feature in molecules designed to inhibit enzymes like kinases, demethylases, and others. nih.govnih.gov

Process of Molecular Docking:

Preparation: The 3D structures of the ligand (e.g., this compound) and the target protein (retrieved from a database like the Protein Data Bank) are prepared. This involves optimizing the ligand's geometry and preparing the protein by adding hydrogen atoms and assigning charges.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the protein's binding site.

Scoring and Analysis: A scoring function estimates the binding affinity (e.g., in kcal/mol) for each pose. The top-ranked poses are then analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-stacking. nih.gov

Examples from Benzofuran Analogues:

Enzyme Inhibition: Benzofuran acylhydrazones have been identified as potent inhibitors of Histone Lysine Specific Demethylase 1 (LSD1), a target in oncology. nih.gov Docking studies revealed how these compounds fit into the enzyme's active site. nih.gov

Anticancer Targets: Benzofuran-1,2,3-triazole hybrids have been designed and evaluated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in lung cancer. nih.gov Docking simulations showed that these compounds form stable interactions with the active site of the receptor, with docking scores superior to reference molecules. nih.gov Similarly, other benzofuran derivatives have been studied as dual inhibitors of VEGFR-2 and c-Met, two receptors critical for angiogenesis in tumors. researchgate.netnih.gov

Antiviral Activity: Benzofuran derivatives have been identified as STING agonists, playing a role in the immune response to viral infections. Docking studies were performed to predict their binding mode to the STING protein. nih.gov

The this compound molecule possesses features that make it a plausible ligand for various receptors. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the aromatic benzofuran ring can participate in hydrophobic and π-stacking interactions.

The following table summarizes common protein targets for benzofuran analogues and the key interacting residues identified in docking studies.

Protein TargetDisease AreaKey Interacting Residues (Example)Type of Interaction
Histone Lysine Demethylase 1 (LSD1)Cancer-Hydrogen Bonding, Hydrophobic
Epidermal Growth Factor Receptor (EGFR)CancerMet793, Asp855Hydrogen Bonding, π-stacking
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)CancerAsp1046, Cys919Hydrogen Bonding
c-MetCancerTyr1230, Met1211Hydrogen Bonding
TubulinCancer-Hydrophobic, fitting in colchicine binding site nih.govresearchgate.net
Stimulator of Interferon Genes (STING)Antiviral-Specific protein-ligand interaction nih.gov

These examples demonstrate the utility of molecular docking in rationalizing the biological activity of benzofuran derivatives and guiding the design of new, more potent analogues.

Chemical Reactivity and Derivatization Strategies for 4 Hydroxy 2 Methylbenzofuran

Selective Functionalization Reactions

The functionalization of the 4-hydroxy-2-methylbenzofuran core is dictated by the electronic properties of the bicyclic system. The electron-rich nature of the benzofuran (B130515) ring, further activated by the hydroxyl group at the C4-position and the methyl group at the C2-position, makes it amenable to various chemical transformations.

Electrophilic halogenation is a fundamental reaction for modifying aromatic and heterocyclic compounds. In the case of this compound, the hydroxyl and methyl groups are activating and ortho-, para-directing. The hydroxyl group at C4 strongly activates the benzene (B151609) ring, primarily directing electrophiles to the C5 and C7 positions. The furan (B31954) ring is also susceptible to electrophilic attack.

While specific studies on the direct halogenation of this compound are not extensively detailed in the cited literature, the principles of electrophilic aromatic substitution on this scaffold can be inferred from related structures. For instance, the synthesis of 5-bromo-2-(4-hydroxyphenyl)-3-methylbenzofuran demonstrates that bromination can occur selectively at the C5 position of the benzene ring. unimi.it The regioselectivity of halogenation can be controlled by the choice of halogenating agent and reaction conditions. Reagents like N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are commonly used for selective halogenation of activated aromatic systems under mild conditions. nih.gov

The potential sites for halogenation on the this compound scaffold are the C3, C5, and C7 positions. The electronic influence of the existing substituents will govern the precise outcome of the reaction.

Table 1: Potential Regioselective Halogenation of this compound

PositionActivating/Deactivating InfluenceProbable Halogenating Reagents
C5 Activated (ortho to C4-OH)NBS, NCS, Br₂, Cl₂
C7 Activated (para to C4-OH)NBS, NCS, Br₂, Cl₂
C3 Part of the furan ring, influenced by C2-MeNBS, Br₂

The introduction of a carboxylic acid group onto the benzofuran scaffold opens up extensive possibilities for derivatization, particularly through the formation of amides and esters. These reactions are crucial for building complex molecules and are frequently employed in the synthesis of biologically active compounds.

The synthesis of carboxylic acid derivatives, such as 6-hydroxy-2-methylbenzofuran-4-carboxylic acid, has been achieved in a two-step process starting from 3,5-dihydroxybenzoate. researchgate.netresearchgate.net This acid can then be converted to its corresponding ester, for example, through reaction with an alcohol under acidic conditions or via an intermediate acid chloride. The hydrolysis of such an ester under basic conditions can regenerate the carboxylic acid. researchgate.net

Amide bond formation is a cornerstone of medicinal chemistry. Starting from a benzofuran carboxylic acid, amides can be synthesized by first converting the carboxylic acid to a more reactive species, such as an acid chloride (e.g., using oxalyl chloride or thionyl chloride), followed by reaction with a primary or secondary amine. researchgate.net This strategy has been successfully used to prepare a variety of amide derivatives, including 6-hydroxy-N,2-dimethylbenzofuran-3-carboxamide and a series of 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives. tdcommons.orgnih.gov Modern catalytic methods, which avoid stoichiometric activating agents, are also available for the direct coupling of carboxylic acids and amines. mdpi.comnih.gov

Table 2: Examples of Amidation and Esterification of Benzofuran Carboxylic Acids

Starting MaterialReagentsProduct TypeReference
6-hydroxy-2-methylbenzofuran-4-carboxylic acidMethanol (B129727), Acid CatalystMethyl Ester researchgate.net
Substituted 3-methyl-benzofuran-2-carboxylic acidOxalyl chloride, then various amines/TEAAmide Derivatives researchgate.net
6-hydroxy-2-methylbenzofuran-3-carboxylic acidConversion to acid chloride, then methylamineN-methyl Amide tdcommons.org
6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxylic acidAmine, coupling agentsAmide Derivatives nih.gov

Derivatization for Enhanced Analytical Detectability

The analysis of phenolic compounds like this compound in complex biological or environmental matrices often requires derivatization to improve their analytical properties for techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). nih.govmdpi.com The primary target for derivatization on this molecule is the polar phenolic hydroxyl group.

For GC-MS analysis, the volatility of the analyte is paramount. The polar -OH group makes this compound non-volatile. Silylation is a common and effective strategy to address this by replacing the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. mdpi.comresearchgate.net Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) are used to convert the phenol (B47542) into its more volatile and thermally stable silyl (B83357) ether, which is readily analyzed by GC-MS. mdpi.comresearchgate.net

For LC-MS, especially with electrospray ionization (ESI), derivatization aims to enhance the ionization efficiency of the analyte. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is a widely used reagent that reacts with phenols to introduce a tertiary amine group (the dimethylamino moiety). nih.govresearchgate.netunomaha.edu This group is easily protonated, leading to a significant increase in signal intensity in positive-ion ESI-MS. nih.govsigmaaldrich.com This allows for highly sensitive detection and quantification of the derivatized benzofuran.

Table 3: Derivatization Strategies for Analytical Detection of this compound

Analytical TechniqueReagentTarget Functional GroupMechanism of Enhancement
GC-MS Silylating agents (e.g., MTBSTFA, BSTFA)Phenolic Hydroxyl (-OH)Increases volatility and thermal stability by forming a nonpolar silyl ether. nih.govresearchgate.net
LC-MS (ESI) Dansyl ChloridePhenolic Hydroxyl (-OH)Introduces an easily ionizable tertiary amine moiety, increasing signal intensity. nih.govresearchgate.net
LC-MS (ESI) 4-(Dimethylamino)benzoyl chloride (DMABC)Phenolic Hydroxyl (-OH)Adds a readily protonated group to enhance detection in positive-ion ESI mode. sigmaaldrich.com

Skeletal Editing through Atom Swap Reactions

Skeletal editing is an emerging and powerful strategy in synthetic chemistry that allows for the fundamental modification of a molecule's core structure at a late stage. nih.gov This approach enables the conversion of one heterocyclic system into another by inserting, deleting, or swapping atoms within the ring framework, thus rapidly diversifying molecular scaffolds. chemrxiv.org

Benzofurans have been shown to be viable substrates for skeletal editing, particularly through C-to-N atom swap reactions. nih.gov This transformation allows for the conversion of the benzofuran core into other biologically relevant heterocycles like benzisoxazoles or benzoxazoles. The general strategy involves an oxidative cleavage of the furan ring of the benzofuran, typically between the oxygen atom and the C2 carbon. This process generates a ring-opened intermediate, which can then be induced to undergo a ring-closing reaction that incorporates a nitrogen atom, ultimately forming a new heterocyclic ring. nih.govchemrxiv.org These reactions provide a novel pathway to access diverse chemical space from a common benzofuran precursor, which is highly valuable in drug discovery campaigns. nih.gov

Mechanistic Investigations of Biological Activity of Benzofuran Derivatives in Vitro Studies

Anticancer and Cytotoxic Activity Mechanisms (In Vitro)

A review of current scientific literature did not yield specific in vitro studies investigating the inhibition of tubulin polymerization by 4-Hydroxy-2-methylbenzofuran. While other benzofuran (B130515) derivatives have been explored as potential tubulin inhibitors, research focusing solely on the mechanistic action of this compound on microtubule dynamics is not presently available.

There are no specific in vitro studies available in the scientific literature that demonstrate or investigate the activity of this compound as an inhibitor of histone deacetylases (HDACs). Research into HDAC inhibition by benzofuran scaffolds has typically focused on more complex derivatives.

Specific research detailing the in vitro effects of this compound on the inhibition of angiogenesis could not be identified. The process of angiogenesis, which involves the formation of new blood vessels, is a critical target in cancer therapy. However, studies have not yet been published that focus specifically on the anti-angiogenic properties of this compound.

While the induction of apoptosis (programmed cell death) is a common mechanism for anticancer agents, specific in vitro studies delineating the pathways through which this compound may induce apoptosis are not available in the current scientific literature. Mechanistic details regarding its effects on intrinsic or extrinsic apoptotic pathways, caspase activation, or regulation of Bcl-2 family proteins have not been specifically reported for this compound.

No direct in vitro studies investigating the inhibitory effect of this compound on Lysine-Specific Demethylase 1 (LSD1) are present in the published literature. While research has been conducted on other benzofuran derivatives, such as certain benzofuran acylhydrazones, as potent LSD1 inhibitors, this research does not extend to the specific compound this compound. nih.gov

There is no available data from in vitro studies that characterizes the cytotoxic selectivity of this compound for specific cancer cell lines such as K562 (chronic myelogenous leukemia), MOLT-4 (acute lymphoblastic leukemia), or HeLa (cervical cancer). Therefore, its specific efficacy and selectivity profile against these or other cancer cell lines remain undetermined.

Data Tables

Due to the absence of specific experimental data in the scientific literature for this compound concerning the mechanisms outlined above, no data tables could be generated.

Antimicrobial and Antifungal Activity Mechanisms (In Vitro)

The benzofuran scaffold is a core component of many compounds exhibiting antimicrobial and antifungal properties. In vitro studies have revealed several mechanisms through which these derivatives exert their effects.

One prominent antifungal mechanism involves the disruption of intracellular calcium homeostasis. Certain synthetic benzofuran derivatives, similar to the drug amiodarone, have been shown to mobilize intracellular Ca2+, a key factor in their fungicidal activity. nih.gov While these derivatives can induce calcium fluxes, the intensity of this effect does not always correlate directly with the potency of their antifungal action, suggesting a complex mechanism that may also involve augmenting the effects of other agents on cytoplasmic calcium concentration. nih.gov

Another mechanism, observed in the natural benzofuran antibiotic Griseofulvin, is the interference with fungal mitosis. Griseofulvin binds to polymerized microtubules, disrupting their function. This action does not cause a typical metaphase arrest but rather disorients the mitotic spindle, preventing daughter nuclei from separating and leading to the formation of multinucleated and stunted fungal hyphae. pharmacy180.com Its selective toxicity is attributed to the active concentration of the compound by dermatophytes. pharmacy180.com

Furthermore, various synthetic 2-arylbenzofuran derivatives have demonstrated significant antibacterial activity, including against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The broad-spectrum potential of the benzofuran nucleus has been highlighted in reviews, with different derivatives showing activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species. nih.gov

Table 1: In Vitro Antimicrobial Activity of Select Benzofuran Derivatives

Compound/Derivative Class Target Organism(s) Observed Mechanism/Activity
Amiodarone Analogues Cryptococcus neoformans, Aspergillus fumigatus Mobilization of intracellular Ca2+. nih.gov
Griseofulvin Dermatophytes (Epidermophyton, Trichophyton, Microsporum) Interference with mitosis via binding to microtubules. pharmacy180.com

Antiviral Activity (In Vitro)

The antiviral potential of benzofuran derivatives has been explored in vitro against a range of viruses. Research has shown that specific synthetic benzofurans can exhibit targeted activity against both DNA and RNA viruses. nih.gov For instance, compounds such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone have demonstrated specific activity against respiratory syncytial virus (RSV) in HeLa cell cultures. nih.gov Another derivative, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus in MDCK cells. nih.gov

Additionally, natural products containing the benzofuran moiety have been identified as sources of antiviral agents. Benzofuran dimers and trimers isolated from the plant Eupatorium chinense were evaluated for their in vitro antiviral activities against RSV, indicating that this structural class is a promising scaffold for antiviral drug discovery. nih.gov

Immunosuppressive Activity (In Vitro)

While a less explored area, some benzofuran derivatives have been reported to possess immunosuppressive properties. The natural benzofuran compound Ailanthoidol is noted in reviews for having multiple biological activities, including immunosuppressive effects. mdpi.com The benzofuran nucleus is generally recognized as a structural motif that can confer a wide range of pharmacological actions, including immunosuppression, though detailed in vitro mechanistic studies are limited in the public domain. nih.gov

Antioxidant Activity (In Vitro)

The antioxidant activity of hydroxylated benzofuran derivatives has been a subject of significant investigation, with studies often employing the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmdpi.com The primary mechanism by which these compounds exert their antioxidant effects is through hydrogen atom transfer (HAT). nih.govresearchgate.net

Theoretical studies using density functional theory (DFT) have shown that the antioxidant capacity is largely governed by the O–H bond dissociation enthalpy (BDE). A lower BDE facilitates the donation of a hydrogen atom to a free radical, thereby neutralizing it. nih.govresearchgate.net The position and number of hydroxyl groups on the benzofuran structure are critical for this activity. For example, in studies of 2-phenylbenzofuran (B156813) derivatives, the presence of a 4'-OH moiety was identified as a key feature for potent antioxidant action. nih.govresearchgate.net

Depending on the solvent, other mechanisms like the sequential proton loss electron transfer (SPLET) may also occur. nih.govresearchgate.net The antioxidant potential of hydroxyl-functionalized 2-arylbenzo[b]furans has been confirmed experimentally, with most tested compounds showing an ability to scavenge DPPH radicals. nih.gov

Table 2: Antioxidant Activity Mechanisms of Hydroxy-Benzofuran Derivatives

Mechanism Description Key Determining Factor
Hydrogen Atom Transfer (HAT) The antioxidant donates a hydrogen atom (proton and electron) to a free radical in a single step. O–H Bond Dissociation Enthalpy (BDE). nih.govresearchgate.net

Anti-inflammatory Mechanisms (In Vitro)

Benzofuran derivatives have been shown to target key pathways in the inflammatory response. In vitro models using lipopolysaccharide (LPS)-stimulated macrophages are commonly used to investigate these mechanisms. mdpi.com

A significant anti-inflammatory mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. mdpi.comnih.gov Certain benzofuran hybrids have been found to significantly inhibit the phosphorylation of key proteins in these cascades, such as IKKα/IKKβ, IκBα, p65, ERK, JNK, and p38. mdpi.comnih.gov The inhibition of these pathways leads to the downregulation of pro-inflammatory mediators, including nitric oxide (NO), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.comnih.gov

Other studies have focused on the inhibition of specific enzymes involved in inflammation. Various benzofuran derivatives have been investigated for their ability to inhibit cyclooxygenase (COX-1 and COX-2) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. nih.govijbcp.com By blocking these enzymes, benzofuran compounds can effectively reduce the production of prostaglandin (B15479496) E2 (PGE2). nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase)

The benzofuran scaffold has proven to be effective for designing inhibitors of various enzymes, with α-glucosidase being a notable target. α-Glucosidase inhibitors are important in managing postprandial hyperglycemia by delaying carbohydrate digestion. nih.gov

In vitro studies have demonstrated that hydroxyl-functionalized 2-arylbenzo[b]furans can be highly potent α-glucosidase inhibitors, in some cases exceeding the potency of the standard drug acarbose. nih.gov Kinetic analyses have revealed that these compounds can act through a mixed-competition mechanism, indicating they can bind to both the free enzyme and the enzyme-substrate complex. nih.gov Molecular docking studies support these findings, predicting that the derivatives bind to the active site of α-glucosidase through a combination of hydrophobic and hydrogen bond interactions. nih.gov

Beyond α-glucosidase, other hydroxybenzofurans have been studied as inhibitors of different enzymes. For example, 6-hydroxybenzofuran (B80719) was identified as a mechanism-based inhibitor of dopamine (B1211576) beta-hydroxylase, where it covalently modifies amino acid residues within the enzyme's active site. nih.gov

Table 3: Summary of In Vitro Enzyme Inhibition by Benzofuran Derivatives

Enzyme Target Derivative Class Mechanism of Inhibition
α-Glucosidase Hydroxyl-functionalized 2-arylbenzo[b]furans Mixed-competition; binding to the active site. nih.gov
Dopamine beta-hydroxylase 6-Hydroxybenzofuran Mechanism-based inactivation; covalent modification of active site residues. nih.gov

Structure Activity Relationship Sar Investigations of Benzofuran Derivatives

Influence of Substituent Position and Nature on Biological Activity

The therapeutic efficacy of benzofuran (B130515) derivatives is highly dependent on the type of functional groups attached to the benzofuran nucleus and their specific locations. Modifications to the core structure can significantly alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric hindrance, which in turn affects how the molecule interacts with its biological target.

Early SAR studies identified the C-2 position of the benzofuran ring as a critical site for influencing biological activity. nih.govrsc.org Modifications at this position have been shown to be crucial for the cytotoxic activity of these compounds. nih.govrsc.org

Ester Groups: The introduction of an ester group at the C-2 position is considered a key determinant for the cytotoxic effects of benzofuran compounds. rsc.org This functional group can significantly impact the molecule's interaction with cellular targets.

Heterocyclic Rings: Similarly, substituting the C-2 position with various heterocyclic rings has a pronounced effect on cytotoxicity. nih.govrsc.org These modifications are instrumental in modulating the selectivity of the compounds, making them more effective against cancer cells while potentially reducing damage to normal cells. nih.gov The choice of the heterocyclic system can lead to compounds with a range of antiproliferative potencies; for instance, increasing the size of the hetero-ring systems attached to the parent core has been observed to result in weak-to-moderate activity. nih.gov

Table 1: Influence of C-2 Substitutions on Benzofuran Activity

C-2 SubstituentObserved EffectReference
Ester GroupCrucial for cytotoxic activity rsc.org
Heterocyclic RingsInfluences cytotoxic activity and selectivity toward cancer cells nih.govrsc.org

The incorporation of halogen atoms into the benzofuran structure is a widely employed strategy to enhance biological activity, particularly anticancer properties. nih.govnih.govnih.gov

Enhanced Activity: The addition of halogens such as bromine, chlorine, or fluorine has consistently led to a significant increase in the anticancer activities of benzofuran derivatives. nih.govnih.govresearchgate.net This enhancement is largely attributed to the ability of halogens to form "halogen bonds," which are attractive interactions between an electrophilic region on the halogen and a nucleophilic site on another molecule, thereby improving binding affinity to biological targets. nih.govnih.govresearchgate.net

Positional Importance: The position of the halogen atom is a critical determinant of its effect on biological activity. nih.govnih.gov For example, placing a halogen at the para position of an N-phenyl ring attached to the benzofuran has been associated with maximum cytotoxic activity. nih.gov This is likely due to favorable hydrophobic interactions. nih.gov

Specific Examples:

A compound with a bromine atom attached to the methyl group at the C-3 position of the benzofuran ring demonstrated remarkable cytotoxic activity against K562 and HL60 leukemia cells, with IC50 values of 5 µM and 0.1 µM, respectively. nih.gov

The introduction of bromine to either a methyl or an acetyl group on the benzofuran system has been shown to increase cytotoxicity in both normal and cancer cells. nih.govresearchgate.net

In another study, 5-chlorobenzofuran-2-carboxamide derivatives were reported to have antiproliferative effects against tumor cells. nih.gov

Table 2: Cytotoxic Activity of Halogenated Benzofuran Derivatives

Compound DescriptionCell LineIC50 (µM)Reference
Bromine on methyl group at C-3K562 (Leukemia)5 nih.gov
Bromine on methyl group at C-3HL60 (Leukemia)0.1 nih.gov
Chlorine in benzene (B151609) ring (Compound 6)A549 (Lung)Strong Activity nih.gov
Chlorine in benzene ring (Compound 6)HeLa (Cervix)Strong Activity nih.gov
Chlorine in benzene ring (Compound 6)MCF-7 (Breast)Strong Activity nih.gov

The placement of hydroxyl (–OH) and amino (–NH2) groups on the benzofuran scaffold significantly influences the compound's biological profile, particularly its antibacterial and cytotoxic activities.

Antibacterial Activity: The introduction of hydroxyl and amino groups at the C-5 position of the benzofuran ring is closely linked to the compound's antibacterial activity. nih.govrsc.org SAR studies on antibacterial agents revealed that hydroxyl substituents at the C-3 and C-4 positions resulted in good antibacterial activity, whereas a hydroxyl group at the C-2 position did not impart an increase in activity. nih.gov Furthermore, the presence of a hydroxyl group at the C-6 position was found to be essential for activity against certain bacterial strains. nih.gov

Cytotoxicity: The positioning of these groups is also critical for anticancer effects. Replacing a phenolic hydroxyl group with another hydrogen-bond donor was found to conserve the compound's cytotoxicity. nih.gov However, substituting it with a hydrogen-bond acceptor altered the activity, and the complete removal of the phenolic hydroxyl group diminished cytotoxicity. nih.gov The methylation of hydroxyl groups can also impact activity by reducing solubility, which consequently decreases antimicrobial capabilities. nih.gov A study also showed that altering the positions of amino and methoxy groups on the benzofuran ring led to a reduction in activity. nih.gov

Table 3: Impact of Hydroxyl and Amino Group Positioning on Activity

PositionSubstituentEffect on ActivityReference
C-5Hydroxyl, AminoAssociated with antibacterial activity nih.govrsc.org
C-3 & C-4HydroxylGood antibacterial activity nih.gov
C-2HydroxylNo increase in antibacterial activity nih.gov
C-6HydroxylEssential for activity against some bacterial strains nih.gov
PhenolicHydroxylRemoval diminishes cytotoxicity nih.gov

Modifications involving methyl (–CH3) and acetyl (–COCH3) groups are significant in tuning the biological activity of benzofuran derivatives.

Acetyl Group: The presence of an acetyl group can be crucial for activity. Some studies have shown that derivatives lacking an acetyl group exhibit weak anticancer activity. nih.gov

Methyl Group: The position of methyl groups can enhance potency. For instance, a compound with a methyl group at the C-3 position and a methoxy group at the C-6 position showed 2–4 times greater potency than the corresponding unsubstituted compound. nih.gov

Combined with Halogenation: The impact of these groups is often magnified when combined with other modifications, such as halogenation. The presence of bromine on a methyl or acetyl group attached to the benzofuran system has been shown to increase cytotoxicity. nih.govresearchgate.net This suggests a synergistic effect where the methyl or acetyl group acts as a handle for introducing other functionalities that enhance biological interactions.

Stereochemical Considerations in Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a fundamental role in the biological activity of chiral compounds. mdpi.com As many biological targets, such as enzymes and receptors, are themselves chiral, they often exhibit stereospecific interactions with drug molecules.

For benzofuran derivatives that possess chiral centers, the different enantiomers or diastereomers can exhibit varied biological activities. This is because stereochemistry can affect target binding, metabolic pathways, and molecular distribution. mdpi.com For example, research on the enantiomers of a 2-benzofuran-1(3H)-one derivative involved their isolation and the determination of their absolute configuration, highlighting the importance of stereoisomerism in this class of compounds. nih.gov While specific SAR data on the stereochemistry of 4-Hydroxy-2-methylbenzofuran is limited in the provided context, the general principles of medicinal chemistry suggest that if a benzofuran derivative is chiral, its different stereoisomers are likely to have distinct pharmacological profiles. mdpi.com Studies on other chiral compounds have shown that only isomers with a specific configuration display significant biological potency, which can be due to stereoselective uptake by cells or a better fit at the target binding site. mdpi.com

Natural Occurrence and Biosynthetic Pathways of Benzofuran Derivatives

Identification in Botanical and Microbial Sources

Benzofuran (B130515) derivatives are prevalent in higher plants, with a notable presence in families such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae. nih.gov The structural diversity of these compounds is vast, ranging from simple substituted benzofurans to more complex structures like furocoumarins. nih.gov For instance, the well-known psoralen (B192213) is a furocoumarin found in plants such as limes and lemons. nih.gov

While the specific compound 4-Hydroxy-2-methylbenzofuran is not extensively documented as a naturally occurring product, closely related structures have been identified. Notably, 2-methylbenzofuran (B1664563) has been reported as a volatile compound in tomatoes (Solanum lycopersicum). nih.gov The presence of such derivatives underscores the capacity of plants to synthesize the core benzofuran structure.

In the microbial realm, fungi have been shown to produce benzofuran-related compounds. For example, a fungus isolated from a soil sample in the Atacama Desert was found to produce a family of compounds known as radstrictins, which are characterized by a dihydrobenzofuran structure.

The following table summarizes the natural occurrence of representative benzofuran derivatives.

Interactive Data Table: Natural Sources of Benzofuran Derivatives
Compound ClassSpecific Compound ExampleNatural SourceType of Source
Benzofurans2-MethylbenzofuranSolanum lycopersicum (Tomato)Botanical
FurocoumarinsPsoralenLimes, Lemons, ParsnipsBotanical
DihydrobenzofuransRadstrictinsFungusMicrobial
General BenzofuransVarious DerivativesAsteraceae, Rutaceae, Liliaceae, Cyperaceae familiesBotanical

Enzymatic and Non-Enzymatic Biosynthetic Routes

The formation of benzofuran derivatives in nature involves both intricate enzymatic processes and non-enzymatic chemical reactions.

Enzymatic Biosynthesis: In plants, the biosynthesis of many aromatic compounds, including the benzene (B151609) portion of benzofurans, originates from the phenylpropanoid pathway. frontiersin.org This metabolic route begins with the amino acid phenylalanine. frontiersin.org Through a series of enzymatic reactions, phenylalanine is converted into various intermediates that can serve as precursors for a wide array of secondary metabolites, including flavonoids, coumarins, and the core structure of benzofurans. frontiersin.org While the precise enzymatic steps leading to the full benzofuran skeleton can vary between plant species and the specific derivative being synthesized, the phenylpropanoid pathway provides the fundamental building blocks.

Non-Enzymatic Biosynthesis: The Maillard Reaction A significant non-enzymatic route for the formation of furan (B31954) rings, a key component of benzofurans, is the Maillard reaction. wikipedia.orgbyjus.com This complex series of chemical reactions occurs between amino acids and reducing sugars at elevated temperatures, and it is responsible for the browning and characteristic flavors of cooked foods. wikipedia.org

The Maillard reaction can generate a multitude of flavor and aroma compounds, including furan and its derivatives like 2-methylfuran (B129897). nih.gov The formation of these compounds can proceed through several pathways, including the degradation of the sugar's intact carbon skeleton or the recombination of smaller reactive fragments. nih.gov The presence of certain amino acids can promote the formation of specific furan derivatives. nih.gov For instance, the formation of 2-methylfuran is associated with aldol-type reactions of C2 and C3 fragments, with key intermediates derived from both sugars and amino acids like threonine. nih.gov This non-enzymatic pathway is particularly relevant for understanding the presence of compounds like 2-methylbenzofuran in thermally processed foods, such as tomato products.

Advanced Analytical Methodologies for Research on Benzofuran Compounds

Chromatographic Techniques

Chromatography remains the cornerstone of separation science, enabling the isolation of individual components from complex matrices. For benzofuran (B130515) derivatives, both gas and liquid chromatography platforms are utilized, each offering distinct advantages depending on the analyte's properties and the research objective.

Comprehensive Two-Dimensional Gas Chromatography (GC x GC)

Comprehensive two-dimensional gas chromatography (GCxGC) represents a significant leap in separation power over conventional one-dimensional GC. This technique is particularly advantageous for analyzing complex samples where numerous components may co-elute in a single chromatographic run. The GCxGC system employs two columns with different stationary phase chemistries connected by a modulator. The modulator traps small, sequential fractions of the effluent from the first-dimension column and rapidly re-injects them onto the second-dimension column. This process generates a two-dimensional chromatogram (or contour plot) where compounds are separated based on two independent properties, such as volatility and polarity.

The benefits of GCxGC include a massive increase in peak capacity, enhanced resolution, and improved signal-to-noise ratios. While specific, detailed applications of GCxGC for 4-Hydroxy-2-methylbenzofuran are not extensively documented in current literature, the technique is well-suited for the detailed characterization of mixtures containing various benzofuran isomers and related impurities. For instance, GC-MS methods have been successfully used to differentiate positional isomers of other benzofuran derivatives, such as 5-APB and 6-APB, based on their retention times after derivatization. The superior resolving power of GCxGC could further enhance such analyses, providing a more complete profile of complex samples.

Key Advantages of GCxGC for Benzofuran Analysis:

FeatureBenefit in Benzofuran Research
Increased Peak CapacitySuperior separation of isomeric benzofuran derivatives and closely related impurities from a synthetic mixture.
Enhanced ResolutionReduces co-elution, enabling more accurate identification and quantification of trace components.
Structured ChromatogramsCompounds of the same chemical class (e.g., substituted benzofurans) often appear in the same region of the 2D plot, simplifying identification.
Sensitivity EnhancementThe thermal modulation process focuses analytes into narrow bands, improving detection limits for low-level impurities.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Separation

High-Performance Liquid Chromatography (HPLC) is a fundamental and versatile technique for the analysis of non-volatile or thermally sensitive compounds like this compound. It is widely referenced in the synthesis of this compound and its derivatives, primarily for monitoring reaction progress and assessing the purity of the final product.

In synthetic chemistry, HPLC is used to measure the relative amounts of starting materials, intermediates, products, and byproducts in a reaction mixture. This allows chemists to optimize reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity. Although detailed, validated quantitative methods for this compound are not commonly published, the frequent use of HPLC for in-process control demonstrates its utility. A typical setup would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727).

Generalized HPLC Parameters for Benzofuran Analysis:

ParameterTypical SettingPurpose
ColumnReversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Separates compounds based on hydrophobicity.
Mobile PhaseGradient or isocratic elution with Acetonitrile/Methanol and Water (with 0.1% Formic Acid or Acetic Acid)Elutes compounds from the column; acid improves peak shape for phenolic compounds.
Flow Rate0.5 - 1.5 mL/minControls the speed of the separation and influences resolution.
DetectionUV/Vis Detector (e.g., at 254 nm or 280 nm)Detects aromatic compounds like benzofurans based on their absorbance of UV light.
TemperatureAmbient or controlled (e.g., 30-40 °C)Ensures reproducible retention times.

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS)

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information from a single analysis. The combination of liquid chromatography with mass spectrometry (LC-MS) is particularly powerful for the analysis of benzofuran compounds, offering both separation and structural information.

LC-MS combines the resolving power of HPLC with the high sensitivity and specificity of mass spectrometry. As the separated components elute from the HPLC column, they are ionized (e.g., by electrospray ionization - ESI) and introduced into the mass spectrometer. The MS detector then measures the mass-to-charge ratio (m/z) of the parent ion and its fragments, enabling unequivocal identification of the compound.

In the context of this compound research, LC-MS is primarily used for product confirmation during chemical synthesis. For example, the analysis of a reaction product, ethyl this compound-6-carboxylate, by LC-MS confirmed its identity by detecting an ion with an m/z of 221.06, corresponding to its molecular weight. This technique is invaluable for verifying the successful synthesis of a target molecule and for identifying unknown impurities by analyzing their mass spectra. While direct analysis of this compound itself can be challenging without derivatization, LC-MS has been successfully applied to other chlorinated and hydroxylated benzofuran intermediates.

Reported LC-MS Data for a this compound Derivative:

CompoundReported m/zPurity (%)Reference
Ethyl this compound-6-carboxylate221.0696.39

Future Research Directions and Unexplored Avenues in 4 Hydroxy 2 Methylbenzofuran Chemistry

Development of Highly Stereoselective and Sustainable Synthetic Methods

The synthesis of the 4-hydroxy-2-methylbenzofuran core is pivotal for its application in medicinal chemistry. Current methods often rely on transition metal-catalyzed reactions, such as the Sonogashira coupling of propyne (B1212725) with iodoresorcinols, which then undergoes cyclization. acs.orgdatapdf.com While effective, these methods present avenues for significant improvement, particularly concerning sustainability and efficiency.

Future research should prioritize the development of greener synthetic routes. This includes the exploration of:

Alternative Catalysts: Investigating earth-abundant metal catalysts (e.g., iron, copper) to replace precious metals like palladium, thereby reducing cost and environmental impact. acs.org

Sustainable Reaction Conditions: Employing alternative solvents such as deep eutectic solvents (DES), water, or supercritical fluids to minimize the use of volatile organic compounds. acs.orgdokumen.pub

Energy Efficiency: Utilizing non-conventional energy sources like microwave or ultrasound irradiation to potentially shorten reaction times and reduce energy consumption. dokumen.pub

While this compound itself is achiral, its derivatives often contain stereocenters crucial for their biological activity. Therefore, developing highly stereoselective methods for the synthesis of its derivatives is a key future direction. This involves creating synthetic pathways that allow for precise control over the three-dimensional arrangement of atoms in subsequent derivatization steps.

Synthetic StrategyKey Research GoalsPotential Impact
Catalyst Development Replace palladium with earth-abundant metals; improve catalyst turnover numbers.Reduced cost, lower toxicity, and less environmental waste.
Green Chemistry Implement alternative solvents and energy sources; improve atom economy. dokumen.pubSafer processes, reduced energy consumption, and alignment with sustainability goals.
Stereoselective Synthesis Develop methods for enantioselective or diastereoselective derivatization.Access to specific stereoisomers of derivative compounds for optimized biological activity.

Elucidation of Novel Biological Activity Pathways and Targets

Derivatives of this compound have shown promise in several therapeutic areas, primarily related to metabolic diseases. For instance, various derivatives have been investigated as GPR120 receptor agonists for the treatment of Type II diabetes and related conditions. google.com Others have been explored as glucokinase activators, which play a role in glucose homeostasis. google.com Additionally, certain derivatives are being examined for their ability to inhibit xanthine (B1682287) oxidase, a target for treating hyperuricemia and gout. google.com

Despite this progress, the full biological potential of the this compound scaffold is likely untapped. Future research should focus on:

Mechanism of Action Studies: For known targets like GPR120, detailed investigations are needed to fully elucidate the downstream signaling pathways that are modulated by these compounds.

Screening for Novel Targets: High-throughput screening of libraries based on the this compound core against a wide array of biological targets could uncover entirely new therapeutic applications. The benzofuran (B130515) nucleus is known to be present in compounds with a wide range of activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties. nih.govnih.gov

Systems Biology Approaches: Integrating genomics, proteomics, and metabolomics can help identify the broader physiological effects of these compounds and uncover unexpected biological activities and off-target effects.

Known Target ClassTherapeutic AreaFuture Research Focus
GPR120 Agonists google.comType II Diabetes, Metabolic SyndromeElucidating downstream signaling cascades; identifying allosteric modulation sites.
Glucokinase Activators google.comType II DiabetesUnderstanding the mechanism of activation and interaction with regulatory proteins.
Xanthine Oxidase Inhibitors google.comHyperuricemia, GoutInvestigating selectivity and exploring potential for treating related inflammatory conditions.
Novel TargetsCancer, Infectious Diseases, InflammationBroad-based screening to identify new protein targets and therapeutic indications. nih.gov

Integration of Advanced Computational Modeling for Deeper Mechanistic Insights

Computational chemistry offers powerful tools to accelerate the drug discovery process and provide deep insights that are difficult to obtain through experimental work alone. For the benzofuran class of compounds, molecular docking and Density Functional Theory (DFT) studies are already being used to predict binding affinities, understand ligand-protein interactions, and analyze molecular structures. researchgate.netresearchgate.netresearchgate.net

Future research involving this compound should more deeply integrate these computational approaches to:

Elucidate Reaction Mechanisms: DFT calculations can be used to model the transition states of synthetic reactions, such as the Sonogashira coupling and subsequent cyclization, to optimize reaction conditions and improve yields. rsc.orgresearchgate.net

Predict Biological Targets: In silico screening (virtual screening) of this compound derivatives against databases of protein structures can help prioritize experimental testing and identify novel biological targets.

Guide Drug Design: Molecular docking studies can reveal the key interactions between a derivative and its target protein, allowing for the rational design of new compounds with improved potency and selectivity. proquest.comnih.gov This approach helps in understanding the hypothetical binding modes and can guide the synthesis of more effective pharmacological agents. researchgate.netproquest.com

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify promising candidates early in the discovery pipeline and reduce late-stage failures.

Exploration of New Derivatization Strategies for Expanding Chemical Space

As a core intermediate, the value of this compound lies in the properties of the molecules derived from it. ethernet.edu.et Expanding the chemical space around this scaffold is essential for discovering new biological functions. The existing synthetic handles—the hydroxyl group and various positions on the aromatic ring—provide ample opportunity for modification.

Future avenues for exploration include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying different parts of the molecule and assessing the impact on biological activity to build a comprehensive understanding of which structural features are critical for efficacy.

Bioisosteric Replacement: Replacing functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties.

Fragment-Based Drug Discovery: Using the this compound core as a starting fragment and growing or linking it with other fragments to build novel molecules with high affinity for a specific biological target.

Diversity-Oriented Synthesis: Creating a wide range of structurally diverse molecules from the common core to maximize the chances of finding novel biological activities during screening campaigns.

Investigation of Previously Unidentified Natural Sources and Biosynthetic Routes

The benzofuran ring is a common motif in a vast number of natural products isolated from plants, fungi, and marine organisms. nih.govrsc.org These naturally occurring compounds exhibit a wide spectrum of biological activities. nih.gov For example, complex benzofurans have been isolated from the Moraceae plant family. acs.org

However, to date, this compound itself has not been reported as a naturally occurring product; it is primarily known through chemical synthesis. acs.orgresearchgate.net This presents a significant and unexplored research opportunity. Future investigations should focus on:

Natural Product Isolation: A systematic search of plant, fungal, and microbial extracts for the presence of this compound or its simple derivatives. This could reveal a natural origin for this valuable scaffold.

Elucidation of Biosynthetic Pathways: If a natural source is identified, the next step would be to elucidate the biosynthetic pathway. Understanding how organisms construct this molecule could inspire the development of novel biocatalytic or biomimetic synthetic methods. Research could draw parallels from the known biosynthesis of other natural benzofurans, such as lignans (B1203133) and neolignans. rsc.org

Genome Mining: Searching the genomes of plants and microorganisms for gene clusters predicted to be involved in benzofuran biosynthesis could provide a targeted approach to discovering natural sources and the enzymes responsible for their production.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Hydroxy-2-methylbenzofuran, and how do starting material choices impact yield?

  • Methodology : A two-step synthesis strategy using dihydroxybenzaldehydes as precursors is commonly employed. For example, 2,5-dihydroxybenzaldehyde can undergo bromination with CBr₄ and PPh₃, followed by cyclization to form the benzofuran core. However, yields vary significantly depending on the substitution pattern of the aldehyde. For instance, 2-bromo-5-HBF synthesis achieves moderate yields (~40%), while 2-bromo-7-HBF is problematic due to steric hindrance and low yields (<15%) .
  • Key Considerations : Use regioselective protection (e.g., O-methylation) to stabilize reactive intermediates and reduce side reactions. Alternative routes using 2-methylfuran derivatives as building blocks may bypass bromination challenges .

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

  • Methodology :

  • Chromatography : Reverse-phase HPLC (C18 columns) with UV detection (λ = 254 nm) is effective for purity assessment, as described for related benzofurans .
  • Spectroscopy : NMR (¹H/¹³C) and HRMS are critical for structural confirmation. For example, ¹H NMR of this compound shows distinct aromatic protons at δ 6.8–7.2 ppm and a methyl singlet at δ 2.4 ppm .
  • X-ray Crystallography : Used to resolve ambiguous stereochemistry in complex derivatives, such as furan-carboxylate hybrids .

Advanced Research Questions

Q. How can researchers address low yields in the bromination step of this compound synthesis?

  • Data Contradiction : While bromination of 2,5-dihydroxybenzaldehyde yields ~40% 2-bromo-5-HBF, analogous reactions with 2,3-dihydroxybenzaldehyde (for 2-bromo-7-HBF) fail due to competing oxidation.
  • Resolution :

  • Alternative Reagents : Replace CBr₄ with NBS (N-bromosuccinimide) in DMF to improve regioselectivity .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBS) protection on the hydroxy group to prevent undesired side reactions .
  • Catalysis : Introduce Lewis acids like FeCl₃ to accelerate bromination kinetics .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

  • Methodology :

  • Receptor Binding Studies : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK293 cells transfected with human receptor isoforms. For example, 5-HBF derivatives show moderate affinity for 5-HT₂A receptors (IC₅₀ = 2.1 µM) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., MCF-7 or HepG2) to assess antiproliferative effects. EC₅₀ values for benzofuran analogs range from 10–50 µM .
  • Metabolic Stability : Liver microsome assays (human or rat) to measure half-life (t₁/₂) and identify metabolic hotspots (e.g., hydroxylation at C4) .

Key Recommendations

  • Synthetic Optimization : Prioritize O-protected intermediates to enhance stability during bromination .
  • Bioactivity Studies : Combine receptor binding assays with molecular docking to predict interactions with biological targets .
  • Data Validation : Cross-reference NMR/HRMS data with computational tools (e.g., ACD/Labs) to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.